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Compound of Interest

Compound Name: dodecyilsilane

Cat. No.: B13961494

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and
applications of dodecylsilane, a key organosilicon compound in surface chemistry and
materials science. This document is intended for researchers, scientists, and professionals in
drug development and related fields.

Core Chemical Properties and Identification

Dodecylsilane, an organosilane with a 12-carbon alkyl chain, is primarily utilized for surface
modification to impart hydrophobicity. Its CAS number is 872-19-5.[1][2][3][4][5]

Summary of Physical and Chemical Properties

The key quantitative properties of dodecylsilane are summarized in the table below for easy
reference.
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Property Value Source(s)
CAS Number 872-19-5 [11[2][3][4]1[6]
Molecular Formula C12H2sSi [L1112][3][6][7]
Molecular Weight 200.44 g/mol [21[31[41[6][7]
Melting Point 31.5°C [11[3]

Boiling Point 80 °C at 7 mmHg [1][2][3][6][8]
Density 0.7753 g/cm3 [1112]131[6118]
Refractive Index 1.438 [2][6][8]
Flash Point > 65 °C [5][8]

Vapor Pressure < 2 mmHg at 20°C [8]

- Insoluble in water; Soluble in
Solubility ) [2][8]
organic solvents.

LogP 3.691 [1](6]

) o 4: No reaction with water under
Hydrolytic Sensitivity N [2][3]
neutral conditions.

Reactivity and Stability

Dodecylsilane is stable in sealed containers under a dry, inert atmosphere.[1][8] The thermal
decomposition temperature is estimated to be above 375°C.[1] While it shows good hydrolytic
stability under neutral pH conditions, the silicon-hydrogen bonds can react with water to form
silanols, a reaction that is accelerated under basic conditions.[1] In the presence of alkalis,
protic materials like water and alcohol, and metal salts such as aluminum chloride or precious
metals like platinum, dodecylsilane can generate small amounts of hydrogen gas.[1][8]

Synthesis of Dodecylsilane

Several methods are employed for the synthesis of dodecylsilane. The most common
laboratory-scale method is the hydrosilylation of 1-dodecene.[1] Other methods include the
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direct alkylation of chlorosilanes with dodecanol, the reaction of dodecyl bromide with hydrogen
silicide, and the hydrolysis and condensation of dodecyltrichlorosilane.[1][2]

General Experimental Protocol for Hydrosilylation of 1-
Dodecene

The following is a generalized experimental protocol for the synthesis of dodecylsilane via the
hydrosilylation of 1-dodecene. Specific conditions may vary based on the catalyst and
equipment used.

Materials:

1-Dodecene

Trichlorosilane (or another suitable silane)

Platinum-based catalyst (e.g., Karstedt's catalyst)

Anhydrous toluene (or another inert solvent)

Reducing agent (e.g., Lithium aluminum hydride) for the reduction of the trichlorosilyl group if
trichlorosilane is used.

Standard laboratory glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:

o Reaction Setup: A dried Schlenk flask equipped with a magnetic stirrer, reflux condenser,
and dropping funnel is charged with 1-dodecene and anhydrous toluene under an inert
atmosphere (e.g., argon or nitrogen).

o Catalyst Addition: A catalytic amount of a platinum-based hydrosilylation catalyst is added to
the reaction mixture.

 Silane Addition: Trichlorosilane is added dropwise to the stirred solution at a controlled
temperature. The reaction is exothermic, and the temperature is typically maintained
between 50°C and 75°C.[1]
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e Reaction Monitoring: The reaction progress is monitored by techniques such as GC-MS or
NMR to confirm the formation of dodecyltrichlorosilane.

e Reduction (if necessary): If trichlorosilane was used, the resulting dodecyltrichlorosilane is
carefully added to a stirred suspension of a reducing agent like lithium aluminum hydride in
an anhydrous ether (e.g., diethyl ether or THF) at a low temperature (e.g., 0 °C) to reduce
the Si-Cl bonds to Si-H bonds, yielding dodecylsilane.

o Work-up and Purification: The reaction is quenched, and the product is extracted with an
organic solvent. The organic layer is washed, dried, and the solvent is removed under
reduced pressure. The crude dodecylsilane is then purified by vacuum distillation.

Applications in Surface Modification

A primary application of dodecylsilane is in the formation of self-assembled monolayers
(SAMs) on various substrates to render them hydrophobic. This is crucial in fields ranging from
microelectronics to biotechnology.

General Experimental Protocol for SAM Formation on a
Silicon Wafer

Materials:
« Silicon wafer with a native oxide layer

e Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) -
EXTREME CAUTION IS ADVISED

+ Dodecylsilane solution (e.g., in anhydrous toluene)
e Anhydrous toluene for rinsing

o Ethanol for rinsing

 Nitrogen gas for drying

Procedure:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b13961494?utm_src=pdf-body
https://www.benchchem.com/product/b13961494?utm_src=pdf-body
https://www.benchchem.com/product/b13961494?utm_src=pdf-body
https://www.benchchem.com/product/b13961494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13961494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Substrate Cleaning and Hydroxylation: The silicon wafer is immersed in piranha solution for
a specific duration to clean organic residues and hydroxylate the surface, creating Si-OH
groups. The wafer is then rinsed extensively with deionized water and dried under a stream
of nitrogen.

o SAM Deposition: The cleaned and dried wafer is immediately immersed in a dilute solution of
dodecylsilane in an anhydrous solvent like toluene. The deposition is carried out in a
controlled environment (e.g., a glovebox) to exclude moisture.

 Incubation: The wafer is incubated in the silane solution for a period ranging from minutes to
several hours to allow for the self-assembly of the dodecylsilane molecules on the surface.

e Rinsing: After incubation, the wafer is removed from the solution and rinsed sequentially with
anhydrous toluene and ethanol to remove any physisorbed molecules.

e Curing: The wafer is then typically cured by heating in an oven to promote the covalent
bonding between the silane and the substrate and cross-linking between adjacent silane
molecules.

o Characterization: The quality and properties of the resulting SAM can be characterized by
techniques such as contact angle goniometry, atomic force microscopy (AFM), and X-ray
photoelectron spectroscopy (XPS).

Visualizing Workflows

The following diagrams illustrate the logical progression of dodecylsilane synthesis and its
application in surface modification.
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Dodecylsilane Synthesis
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A simplified workflow for the synthesis of dodecylsilane via hydrosilylation.

Surface Modification with Dodecylsilane
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A general workflow for creating a hydrophobic surface using dodecylsilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Dodecylsilane: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13961494#dodecylsilane-chemical-properties-and-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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